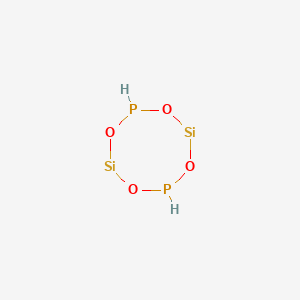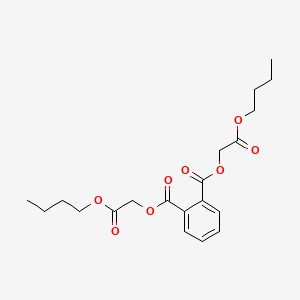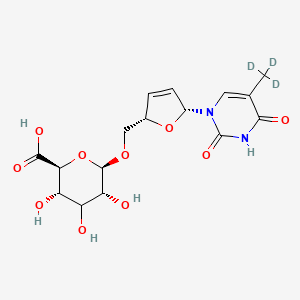![molecular formula C11H7NS B14747715 Thieno[2,3-c]quinoline CAS No. 233-04-5](/img/structure/B14747715.png)
Thieno[2,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno[2,3-c]quinoline is a heterocyclic compound that consists of a fused thiophene and quinoline ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thieno[2,3-c]quinoline can be synthesized through various methods, including the cyclization of arylaldehyde and arylamine derivatives. One common synthetic route involves the use of arylaldehyde and arylamine derivatives, which undergo cyclization under specific conditions to form the this compound core . Another method involves the Suzuki coupling reaction between appropriate boronic acids and 2-iodoaniline, followed by reaction with diverse aldehydes in the presence of a catalytic amount of FeCl3 .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: Thieno[2,3-c]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound derivatives.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce specific functional groups within the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions can produce halogenated this compound derivatives .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of thieno[2,3-c]quinoline involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been shown to inhibit the activity of the RET tyrosine kinase, a key enzyme involved in the progression of medullary thyroid cancer . The compound binds to the active site of the enzyme, preventing its phosphorylation and subsequent signaling pathways that lead to cancer cell proliferation .
Comparación Con Compuestos Similares
Thieno[2,3-c]quinoline can be compared with other similar compounds, such as:
Thieno[3,2-c]quinoline: This compound has a different fusion pattern of the thiophene and quinoline rings, leading to distinct chemical and biological properties.
Thieno[3,4-b]quinoline:
Furo[2,3-c]quinoline: This compound contains a furan ring instead of a thiophene ring, resulting in different chemical behavior and biological activities.
The uniqueness of this compound lies in its specific ring fusion and the resulting electronic properties, which contribute to its diverse range of applications in scientific research and industry.
Propiedades
Número CAS |
233-04-5 |
|---|---|
Fórmula molecular |
C11H7NS |
Peso molecular |
185.25 g/mol |
Nombre IUPAC |
thieno[2,3-c]quinoline |
InChI |
InChI=1S/C11H7NS/c1-2-4-10-8(3-1)9-5-6-13-11(9)7-12-10/h1-7H |
Clave InChI |
PKEDYUMCHWRMGV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C=N2)SC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


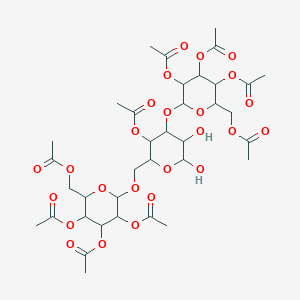
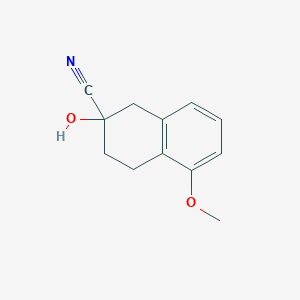

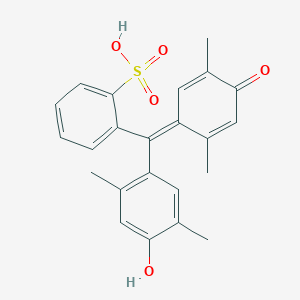
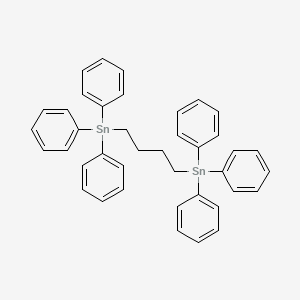
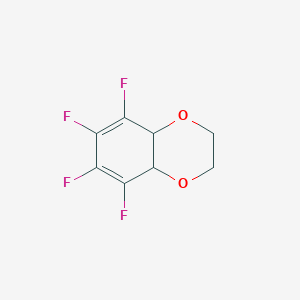
![(3S)-4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one](/img/structure/B14747688.png)

